Bzl-nle-ome hcl
Overview
Description
Benzyl-L-norleucine methyl ester hydrochloride, commonly referred to as Bzl-nle-ome hcl, is a synthetic opioid derivative of the natural opioid peptide, enkephalin. This compound has gained attention in recent years due to its potent analgesic effects and its potential therapeutic applications in medical research.
Scientific Research Applications
Enzymatic Synthesis of Tripeptides : The tripeptide Bz-Arg-Gly-Asp(-OMe)-OH, which appears to be related to Bzl-nle-ome hcl, has been synthesized enzymatically. This method of synthesis is significant in the field of peptide chemistry and could have implications for the production of peptides for various research and therapeutic purposes (So, Shin, & Kim, 2000).
Catalytic Removal of Gaseous Pollutants : Research involving copper-doped manganese oxide octahedral molecular sieve (Cu-OMS) shows its application in the catalytic removal of low-concentration gaseous hexachlorobenzene (HCBz), a persistent organic pollutant. This study suggests potential environmental applications in controlling air pollutants (Yang et al., 2014).
Mechano-Chemical Oscillations in Reactive Gels : Research on self-oscillating polymers and gels, particularly those involving the Belousov–Zhabotinsky (BZ) reaction, highlights their potential as biomimetic materials and in the development of smart material systems. These materials undergo spontaneous cyclic changes, which can be harnessed for various applications (Yashin et al., 2012).
Solid-Phase Synthesis of Peptides : A protocol for the efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) has been developed. This has implications for the synthesis of chelators and peptides with specific functions, potentially impacting drug development and biochemical research (Al Shaer, de la Torre, & Albericio, 2020).
Purification and Characterization of Enzymes : The purification and characterization of benzoate:CoA ligase (BZL) from Clarkia breweri has been studied. This enzyme is involved in the formation of important intermediates for acyltransferase reactions in plant secondary metabolism, suggesting its importance in understanding plant biochemistry (Beuerle & Pichersky, 2002).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bzl-nle-ome hcl typically involves peptide synthesis techniques. One common method is the solution phase peptide synthesis, where amino acid derivatives are coupled together to form the desired peptide sequence . The process involves the protection of functional groups, activation of the carboxylic acid moiety, and subsequent coupling with the amine group of another amino acid .
Industrial Production Methods
In industrial settings, solid-phase peptide synthesis (SPPS) is often employed due to its efficiency and scalability . This method involves anchoring the C-terminus of the peptide chain to an insoluble resin support and assembling the peptide chain from the C-terminus to the N-terminus through iterative cycles of coupling and deprotection .
Chemical Reactions Analysis
Types of Reactions
Bzl-nle-ome hcl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)hexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-4-10-13(14(16)17-2)15-11-12-8-6-5-7-9-12;/h5-9,13,15H,3-4,10-11H2,1-2H3;1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMPSIGGKFVSDE-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)NCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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